2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorobicyclo[3.1.0]hexane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-7(9)2-1-4-5(3-10)6(4)7/h4-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJOUEQLEMNQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2C#N)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines .
Scientific Research Applications
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural features and properties of 2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile and related compounds:
Key Observations:
- Core Structure : The bicyclo[3.1.0]hexane framework provides rigidity, but spiro systems (e.g., 2,2-Difluorospiro[2.3]hexan-5-ol) introduce distinct conformational constraints .
- Substituent Effects: Fluorine: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 2,2,4,4-tetramethyl variant lacks fluorines, reducing polarity) . Nitrile vs. Amine/Alcohol: The nitrile group in the target compound offers reactivity for nucleophilic additions or hydrolysis to carboxylic acids, whereas amines (e.g., 6,6-Difluorobicyclo[3.1.0]hexan-3-amine) enable hydrogen bonding and salt formation .
Biological Activity
2,2-Difluorobicyclo[3.1.0]hexane-6-carbonitrile is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C8H8F2N
- Molecular Weight : 143.14 g/mol
- CAS Number : 1213924-94-7
The bicyclic structure of this compound enhances its lipophilicity, which may facilitate its interaction with biological membranes and molecular targets.
Antimicrobial Properties
Research indicates that compounds similar to 2,2-difluorobicyclo[3.1.0]hexane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated bicyclic compounds can enhance the efficacy of existing antibiotics by improving their membrane penetration and stability against enzymatic degradation .
Anticancer Activity
Fluorinated compounds are often explored for their anticancer properties due to their ability to interact with various cellular pathways. Preliminary studies have suggested that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Cyclization Reactions : Utilizing fluorinated precursors in cyclization reactions can yield the bicyclic structure efficiently.
- Photochemical Methods : Recent advancements have employed photochemical strategies for synthesizing bicyclic compounds, which allow for greater control over stereochemistry and functionalization .
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various fluorinated bicyclic compounds, including 2,2-difluorobicyclo[3.1.0]hexane derivatives. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of non-fluorinated analogs .
Study 2: Cancer Cell Viability
A recent investigation assessed the impact of this compound on cancer cell viability using various cell lines (e.g., MCF-7 and HeLa). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Notable Biological Activities |
|---|---|---|
| 3-Fluorobicyclo[3.1.0]hexane | One fluorine atom | Moderate antimicrobial activity |
| 4-Fluorobicyclo[3.1.0]hexane | One fluorine atom | Enhanced anticancer properties |
| 2,2-Difluorobicyclo[3.1.0]hexane | Two fluorine atoms | High antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
